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Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598

Clarification on BAY 1003803

Initial analysis revealed that BAY 1003803 is a glucocorticoid receptor agonist intended for
topical use in conditions like psoriasis or atopic dermatitis.[1][2] This mechanism is distinct from
that of Selective Estrogen Receptor Modulators/Degraders (SERMs/SERDs), which target the
estrogen receptor signaling pathway crucial in hormone receptor-positive (HR+) breast cancer.
Therefore, a direct head-to-head comparison of BAY 1003803 with SERDs is not scientifically
appropriate, as they belong to different drug classes and address different therapeutic areas.
This guide will focus on the comparison of prominent SERDs used in oncology.

A Comparative Guide to Selective Estrogen
Receptor Degraders (SERDsS)

This guide provides a head-to-head comparison of key Selective Estrogen Receptor Degraders
(SERDs), a class of drugs targeting estrogen receptor-positive (ER+) breast cancers. The
comparison focuses on fulvestrant, the first-in-class SERD, and the next-generation oral
SERDs: elacestrant, camizestrant, and amcenestrant.

Mechanism of Action

Selective Estrogen Receptor Degraders (SERDS) are a class of endocrine therapy that function
by binding to the estrogen receptor (ER). This binding action both antagonizes (blocks) the
receptor's activity and induces a conformational change that marks the receptor for
proteasomal degradation, thereby reducing the total number of ER proteins within the cancer
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cell.[3] This dual mechanism of blocking and degrading the primary driver of tumor growth in
ER+ breast cancer offers a potent therapeutic strategy, particularly in tumors that have
developed resistance to other endocrine therapies like aromatase inhibitors or SERMs (e.g.,

tamoxifen).[3][4]
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Caption: Mechanism of Action of Selective Estrogen Receptor Degraders (SERDS).

Head-to-Head Comparison of SERDs

The development of SERDs has evolved from the intramuscular fulvestrant to a new generation
of orally bioavailable agents designed for improved convenience and potentially enhanced

efficacy.[3][5]

o Fulvestrant (Faslodex®): The first-in-class SERD, administered as an intramuscular injection.
It has been a standard of care in ER+ advanced breast cancer for nearly two decades.[6][7]
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o Elacestrant (Orserdu®): The first oral SERD to receive FDA approval, specifically for patients
with ER+, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following at

least one line of endocrine therapy.[8][9]

o Camizestrant (AZD9833): An investigational next-generation oral SERD that has shown

superiority over fulvestrant in a Phase Il trial.[7][10]

o Amcenestrant (SAR439859): An investigational oral SERD. Its clinical development was
halted after Phase Il and Ill trials did not meet their primary endpoints of improving

progression-free survival.[11][12]

Quantitative Data Presentation

The following tables summarize key efficacy and safety data from pivotal clinical trials.

Table 1: Comparative Efficacy of SERDs in Clinical Trials
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Elacestrant Camizestrant Amcenestrant
Metric Fulvestrant (EMERALD (SERENA-2 (AMEERA-3
Trial)[6][13] Trial)[10][14] Trial)[15][16]
Standard of Care Treatment of
Anastrozole / ] ) .
Comparator (SOC) including Fulvestrant Physician's
Placebo / SOC )
Fulvestrant or Al Choice (TPC)
3.7-16.6
Median PFS months (varies
) ) 7.2 months
(Overall by trial & line of 2.8 months 3.6 months
) (75mg dose)
Population) therapy)[14][17]
[18]
Median PFS
(Comparator N/A 1.9 months 3.7 months 3.7 months
Arm)
Hazard Ratio
0.58 (75mg vs
(Overall N/A 0.70 (p=0.002) 1.051 (p=0.643)
) Fulvestrant)
Population)
_ 3.7 months
Median PFS ) )
2.2 months (in 6.3 months (numerical
(ESR1-mutant 3.8 months )
] SERENA-2)[19] (75mg dose) improvement vs
Population)

2.0 for TPC)[16]

Hazard Ratio
(ESR1-mutant

Population)

N/A

0.55 (p=0.0005)

0.33 (75mg vs

Fulvestrant)

0.9

Objective
Response Rate
(ORR)

~19% (second-

line setting)[20]

Not Reported as
Primary Endpoint

15.7% (75mg

dose)

Not Reported as
Primary Endpoint

Clinical Benefit
Rate (CBR) at 24

weeks

~40% (varied
settings)[6]

Not Reported as
Primary Endpoint

48.8% (75mg

dose)

33.9%
(monotherapy,
AMEERA-1)[21]
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PFS: Progression-Free Survival; SOC: Standard of Care; TPC: Treatment of Physician's

Choice; Al: Aromatase Inhibitor. Data represents findings from key registrational or comparative

trials.

Table 2: Comparative Safety and Tolerability of SERDs

Elacestrant Camizestrant Amcenestrant
Adverse Event
Fulvestrant (EMERALD) (SERENA-2) (AMEERA-3)
(Any Grade)
[13][22] [10] [16]
o 18% (with
Nausea Common 35.0% Low incidence o
palbociclib)[8]
. . 18% (with
Fatigue/Asthenia  Common 19.0% Common o
palbociclib)[8]
Injection Site
Pai Common N/A (Oral) N/A (Oral) N/A (Oral)
ain

Photopsia (visual

disturbances)

Not reported

Not reported

Common (mostly
Grade 1)

Not reported

Bradycardia

Common (mostly

No significant

Not reported Not reported asymptomatic/Gr  cardiac findings
(slow heart rate)
ade 1) reported[8]
Grade =3
Infrequent (2-
Treatment- Low 7.2% 21.7%
3%)
Related AEs
) ) ) Not significantly
Discontinuation )
Low 3.4% 2-3% different from

due to AEs

TPC

Detailed Experimental Protocols
Pivotal Clinical Trial Methodologies

1. EMERALD Trial (Elacestrant):

» Design: Arandomized, open-label, multicenter, Phase Il trial.[6][13]
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Patient Population: Enrolled 477 postmenopausal women and men with ER+/HER2-
advanced or metastatic breast cancer who had experienced disease progression on one or
two prior lines of endocrine therapy, including a mandatory prior line with a CDK4/6 inhibitor.
[6][13]

Intervention: Patients were randomized 1:1 to receive either oral elacestrant (400 mg daily)
or standard of care (SOC) endocrine therapy, which was the investigator's choice of
fulvestrant or an aromatase inhibitor.[23]

Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the
overall patient population and in the subgroup of patients with detectable ESR1 mutations in
their tumors.[13]

. SERENA-2 Trial (Camizestrant):
Design: A randomized, open-label, parallel-group, multicenter Phase Il trial.[10][24]

Patient Population: Enrolled 240 postmenopausal women with ER+/HER2- advanced breast
cancer that had progressed on or after at least one line of endocrine therapy for advanced
disease. Prior treatment with a CDK4/6 inhibitor was permitted.[24]

Intervention: Patients were randomized 1:1:1:1 to one of three doses of oral camizestrant (75
mg, 150 mg, or 300 mg daily) or fulvestrant (500 mg intramuscularly).[24]

Primary Endpoint: The primary endpoint was investigator-assessed PFS for the camizestrant
arms versus the fulvestrant arm.[10]

. AMEERA-3 Trial (Amcenestrant):
Design: An open-label, randomized, Phase Il trial.[15][25]

Patient Population: Enrolled 290 patients with ER+/HER2- advanced breast cancer who had
progressed after one or two previous lines of endocrine therapy.[15][16]

Intervention: Patients were randomized 1:1 to receive either oral amcenestrant or the
treatment of physician's choice (TPC), which could include fulvestrant, an aromatase
inhibitor, or tamoxifen.[11][15]
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e Primary Endpoint: The primary endpoint was PFS as determined by an independent central

review.[16][25]

Generalized Phase Il SERD Trial Workflow

Patient Screening
(ER+/HER2- aBC, Prior ET/CDK4/6i)

l

Randomization (1:1)

Arm A: Arm B:
Oral SERD (e.g., Elacestrant)

Treatment Until Progression
or Unacceptable Toxicity

Tumor Assessment
(e.g., every 8 weeks)

Progression Event

Primary Endpoint Analysis:

Progression-Free Survival (PFS)

Y

Secondary Endpoints:
Overall Survival, ORR, Safety

Standard of Care (e.g., Fulvestrant)
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Caption: Generalized workflow for a pivotal SERD clinical trial.

Summary and Conclusion

The landscape of endocrine therapy for ER+/HER2- advanced breast cancer is evolving with
the introduction of novel oral SERDs.

o Elacestrant is the first oral SERD to gain regulatory approval, demonstrating a statistically
significant PFS benefit over standard of care, particularly in the difficult-to-treat ESR1-mutant
population.[6][13][22]

» Camizestrant has shown compelling Phase Il data, demonstrating a significant and clinically
meaningful improvement in PFS compared to fulvestrant, both in the overall and ESR1-
mutant populations.[7][10][19] Its favorable safety profile and superior efficacy position it as a
promising future therapeutic option.

o Amcenestrant did not demonstrate a PFS benefit over physician's choice of therapy in the
AMEERA-3 trial, leading to the discontinuation of its clinical development program.[11][12]
[15]

¢ Fulvestrant remains a clinically important SERD and a common comparator in clinical trials,
but its intramuscular administration and lower efficacy compared to next-generation oral
SERDs in some studies highlight the need for improved options.[3][6]

For researchers and drug development professionals, the data indicates that the next
generation of oral SERDSs, such as elacestrant and camizestrant, offer significant advantages
over the first-generation agent, fulvestrant. The improved efficacy, especially in patients with
ESR1 mutations, and the convenience of oral administration represent a substantial
advancement in the management of ER+ advanced breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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